Phosphonic acid, [(dimethylamino)carbonyl]-, diethyl ester
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Overview
Description
Phosphonic acid, [(dimethylamino)carbonyl]-, diethyl ester is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom. This compound is part of the broader class of phosphonates, which are known for their diverse applications in various fields such as chemistry, biology, medicine, and industry .
Preparation Methods
The synthesis of phosphonic acid, [(dimethylamino)carbonyl]-, diethyl ester can be achieved through several methods. One common approach is the Michaelis–Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate ester . Another method involves the Kabachnik–Fields reaction, which combines an amine, an aldehyde, and a phosphite to produce aminophosphonates . Industrial production methods often utilize catalysts or microwaves to improve yields and minimize reaction times .
Chemical Reactions Analysis
Phosphonic acid, [(dimethylamino)carbonyl]-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Major products formed from these reactions include phosphonic acids, alcohols, and substituted phosphonates .
Scientific Research Applications
Phosphonic acid, [(dimethylamino)carbonyl]-, diethyl ester has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of phosphonic acid, [(dimethylamino)carbonyl]-, diethyl ester involves its interaction with molecular targets through the formation of stable complexes. The phosphorus atom in the compound can form strong bonds with metal ions, making it an effective chelating agent. Additionally, the compound can inhibit enzymes by mimicking the transition state of phosphate-containing substrates .
Comparison with Similar Compounds
Phosphonic acid, [(dimethylamino)carbonyl]-, diethyl ester is unique due to its specific structure and functional groups. Similar compounds include:
Aminophosphonates: These compounds contain an amino group and are used as chelating agents and enzyme inhibitors.
Hydroxyphosphonates: These compounds have a hydroxy group and are employed in the synthesis of biologically active molecules.
Bisphosphonates: These compounds contain two phosphonate groups and are widely used in the treatment of osteoporosis.
The uniqueness of this compound lies in its combination of a dimethylamino group and diethyl ester, which imparts specific chemical properties and reactivity .
Properties
CAS No. |
2942-57-6 |
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Molecular Formula |
C7H16NO4P |
Molecular Weight |
209.18 g/mol |
IUPAC Name |
1-diethoxyphosphoryl-N,N-dimethylformamide |
InChI |
InChI=1S/C7H16NO4P/c1-5-11-13(10,12-6-2)7(9)8(3)4/h5-6H2,1-4H3 |
InChI Key |
GKMUMERZKFTNNX-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(=O)N(C)C)OCC |
Origin of Product |
United States |
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